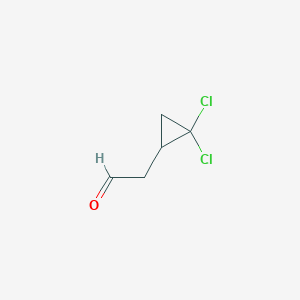
2-(2,2-Dichlorocyclopropyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dichlorocyclopropyl)acetaldehyde is an organic compound with the molecular formula C5H6Cl2O. It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an acetaldehyde group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichlorocyclopropyl)acetaldehyde typically involves the reaction of 2,2-dichlorocyclopropane with an appropriate aldehyde precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and catalyst, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the consistency and quality of the final product. Industrial methods often emphasize cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dichlorocyclopropyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2,2-Dichlorocyclopropyl)acetic acid.
Reduction: Formation of 2-(2,2-Dichlorocyclopropyl)ethanol.
Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dichlorocyclopropyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify biological molecules and alter their function. Specific details on the molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Dichlorocyclopropyl)carbazole
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
2-(2,2-Dichlorocyclopropyl)acetaldehyde is unique due to its specific structural features, such as the presence of both a cyclopropyl ring and an aldehyde group
Eigenschaften
Molekularformel |
C5H6Cl2O |
|---|---|
Molekulargewicht |
153.00 g/mol |
IUPAC-Name |
2-(2,2-dichlorocyclopropyl)acetaldehyde |
InChI |
InChI=1S/C5H6Cl2O/c6-5(7)3-4(5)1-2-8/h2,4H,1,3H2 |
InChI-Schlüssel |
FNJZHJWCFPTAAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Cl)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















